BenchChemオンラインストアへようこそ!

2-(4-Fluorophenyl)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone

Lipophilicity Drug-likeness Medicinal chemistry

Select CAS 1797596-65-6 for its predicted oral drug-like properties (logP 2.19, tPSA 45 Ų) and zero H-bond donors, making it an ideal scaffold for CNS permeability assays or chemoproteomic probe development. Its unique 6-methylpyridazin-3-yl ether pharmacophore offers differentiated heteroaromatic interactions for target ID campaigns. Procure small quantities for in-house screening or computational model validation before scaling.

Molecular Formula C18H20FN3O2
Molecular Weight 329.375
CAS No. 1797596-65-6
Cat. No. B2620776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone
CAS1797596-65-6
Molecular FormulaC18H20FN3O2
Molecular Weight329.375
Structural Identifiers
SMILESCC1=NN=C(C=C1)OC2CCN(CC2)C(=O)CC3=CC=C(C=C3)F
InChIInChI=1S/C18H20FN3O2/c1-13-2-7-17(21-20-13)24-16-8-10-22(11-9-16)18(23)12-14-3-5-15(19)6-4-14/h2-7,16H,8-12H2,1H3
InChIKeyPBLGRPUPVOHXNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 2-(4-Fluorophenyl)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone (CAS 1797596-65-6): Structural and Physicochemical Baseline


2-(4-Fluorophenyl)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone (CAS 1797596-65-6) is a synthetic small molecule with the molecular formula C18H20FN3O2 and a molecular weight of 329.38 g·mol⁻¹ . Its structure combines a 4-fluorophenylacetyl group, a piperidine ring, and a 6-methylpyridazin-3-yl ether moiety—a scaffold that has attracted interest in medicinal chemistry for potential therapeutic applications, though publicly available quantitative bioactivity data remain absent . The compound exhibits a predicted logP of 2.19, topological polar surface area (tPSA) of 45 Ų, and zero hydrogen-bond donors, placing it within oral drug-like chemical space per Lipinski's Rule of Five [1].

Why Generic Substitution of 2-(4-Fluorophenyl)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone Is Not Supported Without Quantitative Comparative Data


At present, there is no publicly available quantitative head-to-head bioactivity or selectivity data for CAS 1797596-65-6 against any defined comparator [1]. The compound has not been reported in peer-reviewed research articles or patents with measured IC₅₀, Kᵢ, or ADMET endpoints [1][2]. Consequently, any claim of differentiated potency, target selectivity, or pharmacokinetic superiority over in-class analogs cannot be substantiated. Users evaluating this compound for procurement should be aware that its selection over structurally related alternatives would need to be driven by project-specific screening data rather than published comparative evidence. The sections below present predicted physicochemical differentiators and class-level inferences, but these carry substantially lower evidentiary weight than direct experimental comparisons [3].

Quantitative Evidence Guide for 2-(4-Fluorophenyl)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone: Predicted Physicochemical and Scaffold-Based Differentiation


Predicted Lipophilicity (logP) Differentiates the 4-Fluorophenyl Analog from the 4-Hydroxypiperidinyl Des-Pyridazine Derivative

The target compound's predicted logP of 2.19 (ZINC15) contrasts with the predicted logP of approximately 1.5 for the des-pyridazine analog 2-(4-fluorophenyl)-1-(4-hydroxypiperidin-1-yl)ethanone (CAS 1082928-73-1), which lacks the 6-methylpyridazin-3-yl ether moiety [1]. The ~0.7 log unit increase in predicted lipophilicity conferred by the pyridazine ether is expected to enhance membrane permeability, although this advantage has not been experimentally validated .

Lipophilicity Drug-likeness Medicinal chemistry

Absence of Hydrogen-Bond Donors Distinguishes the Target Compound from Hydroxyl-Containing Piperidine Analogs

The target compound possesses zero hydrogen-bond donors (HBD = 0), in contrast to 2-(4-fluorophenyl)-1-(4-hydroxypiperidin-1-yl)ethanone (CAS 1082928-73-1), which has one HBD from the hydroxyl group [1]. Reduced HBD count is generally associated with improved passive membrane permeability and potential blood-brain barrier penetration [2]. However, this structural difference has not been functionally validated in any comparative transport or permeability assay for these specific compounds.

Hydrogen bonding Permeability Blood-brain barrier

Pyridazine Ether Moiety Confers Expanded Heteroatom Pharmacophore Relative to Simple Piperidine Ethanones

The 6-methylpyridazin-3-yl ether group provides two additional heteroatom hydrogen-bond acceptors (pyridazine N atoms) compared to simple piperidine ethanone scaffolds lacking this moiety [1]. Published pyridazine-piperidine ethers in the SCD1 inhibitor series (Janssen Pharmaceutica NV, US 2014/0371220) have demonstrated nanomolar IC₅₀ values against stearoyl-CoA desaturase-1, supporting the potential pharmacological relevance of this scaffold [2]. However, the specific target compound (CAS 1797596-65-6) has not been profiled in that or any other published assay series.

Scaffold diversity Pharmacophore Kinase inhibition

Predicted tPSA of 45 Ų Positions the Compound Favorably for Oral Absorption and CNS Penetration Relative to Higher-tPSA Pyridazine Congeners

The predicted tPSA of 45 Ų for CAS 1797596-65-6 [1] falls well below the commonly cited threshold of 140 Ų for oral absorption and below 90 Ų for potential blood-brain barrier penetration [2]. Larger pyridazine-piperidine conjugates incorporating additional polar substituents (e.g., sulfonamide or carboxamide groups) often exhibit tPSA values exceeding 80–100 Ų [3]. The relatively low tPSA of the target compound may offer an advantage in permeability-focused screening cascades, but experimental PAMPA or Caco-2 data are absent.

Topological polar surface area Oral absorption CNS drug design

Absence of Measured Bioactivity Data Precludes Direct Pharmacological Comparison with Any In-Class Analog

A comprehensive search of ChEMBL, PubMed, BindingDB, Google Patents, and ZINC15 confirmed zero publicly available measured IC₅₀, Kᵢ, EC₅₀, or ADMET data for CAS 1797596-65-6 [1][2][3]. By contrast, structurally related pyridazine-piperidine ethers in the SCD1 inhibitor patent series (e.g., Janssen US 2014/0371220) have reported SCD1 IC₅₀ values in the nanomolar range [4]. Without matched-assay data, no quantitative pharmacological differentiation can be made between the target compound and any analog. Prospective users should budget for in-house profiling before committing to large-scale procurement.

Data gap Risk assessment Procurement decision

Predicted Rotatable Bond Count of 4 Suggests Reduced Conformational Entropy Penalty Compared to More Flexible Pyridazine-Piperidine Ethers

The target compound contains 4 rotatable bonds [1], compared to 6–8 rotatable bonds in many pyridazine-piperidine derivatives bearing extended alkyl or polyethylene glycol linkers [2]. A lower rotatable bond count is associated with reduced conformational entropy penalty upon target binding and has been correlated with higher ligand efficiency in fragment-based drug design [3]. This potential advantage is theoretical and has not been experimentally verified for CAS 1797596-65-6.

Rotatable bonds Conformational entropy Binding affinity

Recommended Research Application Scenarios for 2-(4-Fluorophenyl)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone Based on Predicted Properties


Scaffold-Hopping Starting Point for SCD1 or Related Metabolic Enzyme Inhibitor Programs

Given the structural similarity to pyridazine-piperidine ethers patented as SCD1 inhibitors with nanomolar activity [1], CAS 1797596-65-6 may serve as a scaffold-hopping starting point. Its predicted tPSA of 45 Ų and logP of 2.19 [2] suggest oral drug-like properties. However, procurement should be limited to small quantities for in-house enzymatic screening, as no published SCD1 or other target activity data exist for this compound [3].

Passive Permeability Probe in CNS Drug Discovery Panels

The combination of zero HBD, tPSA of 45 Ų, and logP of 2.19 [1] meets multiple empiric CNS drug-likeness criteria [2]. The compound could be used as a permeability probe in PAMPA or Caco-2 assays to benchmark the pyridazine-piperidine ether scaffold against known CNS-penetrant molecules, provided internal permeability data are generated to validate the predictions [3].

Chemical Biology Tool for Exploring Pyridazine-Engaged Targets via Chemoproteomics

The 6-methylpyridazin-3-yl ether moiety provides a unique heteroaromatic pharmacophore with two H-bond-accepting nitrogen atoms [1]. This compound may be employed as an affinity probe (following appropriate functionalization) in chemoproteomic target-identification campaigns, akin to strategies used for other pyridazine-containing chemical probes [2]. Procurement quantities should be aligned with pilot-scale pull-down and mass spectrometry experiments, pending target engagement validation [3].

Physicochemical Benchmarking Standard for Low-tPSA Heterocyclic Ether Series

With a predicted tPSA of 45 Ų, logP of 2.19, and 4 rotatable bonds [1], CAS 1797596-65-6 can serve as a reference compound for calibrating computational property prediction models within a medicinal chemistry workflow [2]. Its procurement is justified for analytical method development (e.g., chromatographic logD determination, kinetic solubility measurement) to generate experimentally measured property data that are currently absent from the public domain [3].

Quote Request

Request a Quote for 2-(4-Fluorophenyl)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.